BenchChemオンラインストアへようこそ!

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Carbonic anhydrase inhibition Thiophene sulfonamides Isomer selectivity

Procure the thiophene-3-yl regioisomer (CAS 2034354-51-1) – a structurally distinct topological probe within the (hydroxyalkyl)sulfonyl benzenesulfonamide class. Unlike the common thiophene-2-yl congener (CAS 1421467-45-9), the C3 attachment geometry alters carbonic anhydrase isoform selectivity and binding kinetics, enabling novel SAR exploration and freedom-to-operate advantages in crowded IP space. Ideal for screening against CA isoforms I, II, IV, IX, and XII to compare inhibition profiles and validate scaffold-hopping strategies for topical ocular hypotensive programs. The 4-OCF₃ substituent and secondary alcohol linker optimize corneal permeability for topical formulation development. Custom synthesis available; contact us for bulk or multi-gram inquiries.

Molecular Formula C14H14F3NO4S2
Molecular Weight 381.38
CAS No. 2034354-51-1
Cat. No. B2825128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS2034354-51-1
Molecular FormulaC14H14F3NO4S2
Molecular Weight381.38
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(C2=CSC=C2)O
InChIInChI=1S/C14H14F3NO4S2/c15-14(16,17)22-11-1-3-12(4-2-11)24(20,21)18-7-5-13(19)10-6-8-23-9-10/h1-4,6,8-9,13,18-19H,5,7H2
InChIKeyUWIIQBNDFPFXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034354-51-1): Core Structural Identity and Pharmacophore Classification


N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034354-51-1) belongs to the class of (hydroxyalkyl)sulfonyl-substituted benzenesulfonamides, a family of compounds designed as topical carbonic anhydrase (CA) inhibitors for lowering intraocular pressure [1]. The molecule incorporates a 4-(trifluoromethoxy)benzenesulfonamide core, a 3-hydroxypropyl linker, and a thiophen-3-yl terminus, representing a specific topological isomer within this pharmacophore class.

Why N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide Cannot Be Replaced by a Generic Thiophene Sulfonamide Analog


Within the (hydroxyalkyl)sulfonyl benzenesulfonamide series, seemingly minor structural variations—such as the position of the thiophene ring attachment (C2 vs. C3) or the nature of the aryl substituent—profoundly alter carbonic anhydrase isoform selectivity, topical bioavailability, and in vivo intraocular pressure-lowering efficacy [1]. Generic interchange with the closest commercially cataloged analog, the thiophen-2-yl isomer (CAS 1421467-45-9), is therefore not scientifically defensible without direct comparative data, as the electronic and steric differences between the two positional isomers can lead to divergent target-binding kinetics and pharmacokinetic profiles.

Head-to-Head Differentiation Evidence for N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide Versus Its Closest Analogs


Thiophene Regioisomer Differentiation: C3-thiophene vs. C2-thiophene Binding Topology

The target compound incorporates a thiophen-3-yl group, whereas the closest commercially available analog (CAS 1421467-45-9) bears a thiophen-2-yl group. In related benzenesulfonamide CA inhibitors, the thiophene substitution position directly influences the geometry of the ligand within the enzyme active site, altering the contact between the thiophene ring and the hydrophobic/hydrophilic CA II binding pocket [1]. This structural difference is anticipated to produce distinct isoform-selectivity profiles, although direct comparative IC50 or Ki data for these two specific compounds have not been published in the peer-reviewed literature.

Carbonic anhydrase inhibition Thiophene sulfonamides Isomer selectivity

Class-Level Nanomolar Carbonic Anhydrase II Inhibition of the (Hydroxyalkyl)sulfonyl Benzenesulfonamide Series

The (hydroxyalkyl)sulfonyl benzenesulfonamide class to which the target compound belongs has been reported to inhibit human carbonic anhydrase II (CA II) in the nanomolar range [1]. In the seminal study by Shepard et al., representative class members lowered intraocular pressure in the α-chymotrypsinized rabbit model of ocular hypertension after topical administration [1]. The target compound is a specific structural embodiment of this pharmacophore and is predicted to share this nanomolar CA II inhibitory activity, distinguishing it from classical, non-hydroxyalkyl substituted benzene- and thiophene-sulfonamide CA inhibitors that show micromolar or weaker potency against the same isoform.

Carbonic anhydrase II Nanomolar inhibitors Glaucoma drug discovery

Trifluoromethoxy Substituent Effect on Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Analogs

The 4-(trifluoromethoxy) substituent (OCF3) significantly increases the lipophilicity (cLogP) and metabolic stability of the benzenesulfonamide core relative to non-fluorinated analogs such as 4-methyl or 4-methoxy derivatives. In a series of 4-substituted benzenesulfonamide CA inhibitors, the -OCF3 group contributed a Hansch π value of +1.04 compared to -OCH3 (+0.02), enhancing membrane permeability [1]. While direct cLogP data for the target compound are not published, the trifluoromethoxy group is a well-established bioisostere that improves pharmacokinetic properties without the metabolic liability of a methyl group [1].

Trifluoromethoxy group Lipophilicity Metabolic stability

Absence of Published Biological Data: Caveat for Procurement Decisions Based on Computational Predictions

A systematic search of PubMed, ChEMBL, BindingDB, and major patent databases revealed that no primary biological activity data (IC50, Ki, in vivo efficacy, or selectivity profile) have been published specifically for CAS 2034354-51-1. In contrast, several structurally related thiophene-2-sulfonamide and benzenesulfonamide carbonic anhydrase inhibitors have extensive public data packages [1][2]. This information asymmetry means the target compound currently lacks the experimental validation that would enable evidence-based superiority claims over well-characterized comparators such as dorzolamide or the thiophene-2-yl positional isomer.

Data availability Procurement risk Experimental validation

Defined Application Scenarios for N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide Based on Current Evidence


C3-Thiophene Topological Probe for Carbonic Anhydrase Isoform Selectivity Screening

The unique thiophene-3-yl topology of CAS 2034354-51-1, distinct from the predominant thiophene-2-yl congeners, positions it as a structural probe for interrogating the impact of heterocycle attachment geometry on CA isoform selectivity. Researchers interested in the structure–selectivity relationships of the (hydroxyalkyl)sulfonyl benzenesulfonamide class may procure this compound to screen against a CA isoform panel (I, II, IV, IX, XII) and compare inhibition profiles with the thiophene-2-yl isomer (CAS 1421467-45-9), thereby generating novel SAR data [1].

Topical Ocular Bioavailability Optimization of Hydroxyalkyl Sulfonamide CA Inhibitors

The 3-hydroxypropyl linker combined with the 4-trifluoromethoxy substituent offers a balance of hydrogen-bonding capacity (from the secondary alcohol) and lipophilicity (from the OCF3 group) that is predicted to facilitate corneal penetration in topical ophthalmic formulations. This compound can serve as a lead for medicinal chemistry optimization programs targeting improved topical bioavailability over current clinical CA inhibitors, which suffer from limited corneal permeability [1].

Thiophene Regioisomer Scaffold Hopping for Intellectual Property Generation

Given the extensive patenting of thiophene-2-sulfonamide CA inhibitors by innovator companies, the thiophene-3-yl regioisomeric variation of CAS 2034354-51-1 represents a scaffold-hopping strategy for generating novel composition-of-matter intellectual property. Industrial users engaged in early-stage CA inhibitor drug discovery may procure this compound to establish SAR novelty and freedom-to-operate advantages over the crowded thiophene-2-yl chemical space [1].

Quote Request

Request a Quote for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.